![molecular formula C16H24N4O2 B4855896 N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B4855896.png)
N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide
Vue d'ensemble
Description
N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide, also known as CHS 828, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization of many proteins that are important for cancer cell growth and survival, and inhibiting its activity can lead to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 is that it has been shown to be effective against drug-resistant cancer cells, which is a major challenge in cancer treatment. However, one limitation is that it has been found to be toxic to normal cells at high doses, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to benefit from treatment with N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828. Finally, there is ongoing research into the use of N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve overall treatment outcomes.
Applications De Recherche Scientifique
N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide 828 has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be particularly effective against drug-resistant cancer cells.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[[3-(dimethylamino)benzoyl]amino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-20(2)14-10-6-7-12(11-14)15(21)18-19-16(22)17-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,18,21)(H2,17,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZOYBUEVPXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NNC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.